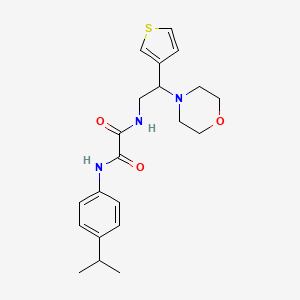
N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as MOR-091, is a drug compound that has been widely used in scientific research. It belongs to the class of oxalamide compounds, which have been found to have various biological activities. MOR-091 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain.
Wirkmechanismus
The exact mechanism of action of MOR-091 is not fully understood. However, studies have shown that it can interact with various proteins and enzymes in the body, leading to its biological effects. It has been found to modulate the activity of various ion channels and receptors, leading to its analgesic and anti-inflammatory effects. It has also been found to inhibit the activity of various enzymes involved in cancer cell growth, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
MOR-091 has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of pain and inflammation. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MOR-091 in lab experiments is its specificity and potency. It has been found to have high affinity for its target proteins and enzymes, leading to its biological effects at low concentrations. However, one of the limitations of using MOR-091 in lab experiments is its solubility. It has been found to be poorly soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on MOR-091. One direction is to further elucidate its mechanism of action, which can provide insights into its potential use in the treatment of various diseases. Another direction is to optimize its synthesis to improve its yield and purity. Additionally, further studies can be conducted to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of MOR-091 involves a series of chemical reactions, starting from the reaction of 4-isopropylphenyl magnesium bromide with 2-chloro-N-(2-(thiophen-3-yl)ethyl)morpholine. This is followed by the reaction of the resulting compound with oxalyl chloride to form the final product, MOR-091. The synthesis of MOR-091 has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MOR-091 has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15(2)16-3-5-18(6-4-16)23-21(26)20(25)22-13-19(17-7-12-28-14-17)24-8-10-27-11-9-24/h3-7,12,14-15,19H,8-11,13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIRHESGVASBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

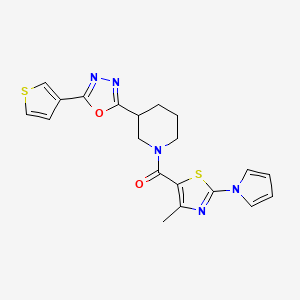
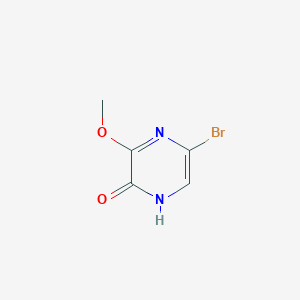
![5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619355.png)


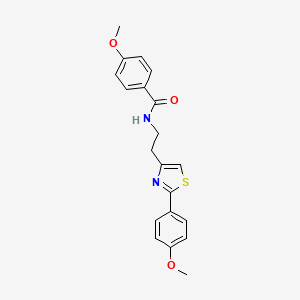
![3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2619361.png)
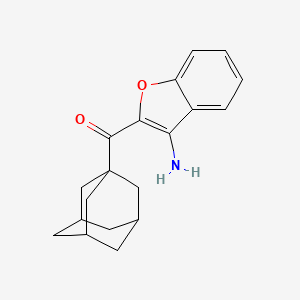
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2619364.png)
![2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2619366.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2619369.png)
